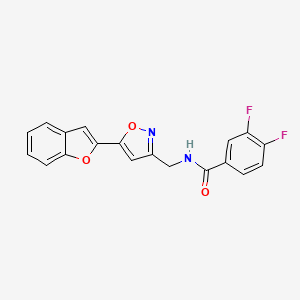

N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with similar structures to “N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide” often contain a heterocyclic moiety, which is a cyclic compound with atoms of at least two different elements as members of its ring . These compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of catalysts and solvents, and the reactions can proceed via different mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely, and are typically determined using a variety of analytical techniques .

科学的研究の応用

Synthesis and Biological Activity

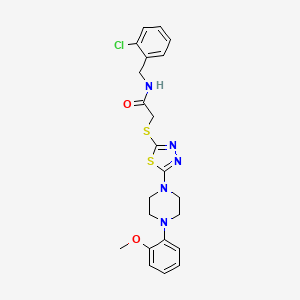

- A series of heterocyclic compounds, including those related to the chemical structure of interest, were synthesized and characterized, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

- Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and found to inhibit Mycobacterium tuberculosis GyrB, showing promise as novel antituberculosis agents (V. U. Jeankumar et al., 2013).

- Novel strategies for synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation were developed, offering efficient routes to potentially bioactive compounds (Zisheng Zheng et al., 2014).

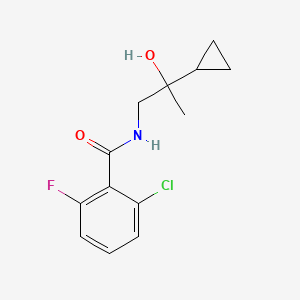

- Benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity were synthesized, indicating the therapeutic potential of benzamide derivatives in antiviral research (A. Hebishy et al., 2020).

Potential Applications in Drug Discovery

- Substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in cancer therapy (R. Borzilleri et al., 2006).

- Novel benzamides bearing the pyrazole or indazole nucleus were synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells, suggesting mechanisms for inducing apoptosis and affecting p53 pathways (D. Raffa et al., 2019).

Advanced Material Applications

- Photosensitive poly(benzoxazole) precursors were developed for fine positive imaging, indicating applications in materials science and technology (K. Ebara et al., 2003).

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the biological system .

Mode of Action

It’s known that the compound is synthesized via a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (tfa) generated in situ from pd (tfa) 2 .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involving enzymes and receptors .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can significantly influence the action and efficacy of similar compounds .

特性

IUPAC Name |

N-benzyl-5-phenyl-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-22(21-24-15-19(27-21)18-11-5-2-6-12-18)25(20-13-7-8-14-23-20)16-17-9-3-1-4-10-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDGKYRJZHGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)

![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)

![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)